Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound with the molecular formula C20H15NO5S and a molecular weight of 381.4.
Properties
IUPAC Name |
methyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c1-24-13-8-5-6-11-10-14(26-17(11)13)19(22)21-16-12-7-3-4-9-15(12)27-18(16)20(23)25-2/h3-10H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPQKZDJRKIBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Hydroxybenzofuran-2-Carboxylic Acid
Starting with 5-hydroxybenzofuran-2-carboxylic acid, bromination using molecular bromine (Br₂) in chloroform introduces a bromine atom at the C7 position (ortho to the hydroxyl group). Nuclear magnetic resonance (NMR) analysis confirms substitution patterns, with a characteristic downfield shift for the aromatic proton at δ 7.47 ppm.
Methoxylation via Dimethyl Sulfate
The brominated intermediate undergoes methoxylation using dimethyl sulfate [(CH₃O)₂SO₂] in acetone under reflux with potassium carbonate (K₂CO₃). This step replaces the bromine atom with a methoxy group (-OCH₃), yielding 7-methoxybenzofuran-2-carboxylic acid. The reaction achieves ~30% yield, with purity confirmed by high-resolution mass spectrometry (HRMS).
Preparation of Benzo[b]Thiophene-2-Carboxylate Derivatives
The benzo[b]thiophene moiety is constructed through cyclization of thiophenol derivatives with α,β-unsaturated carbonyl compounds. BLDpharm’s catalog (2024) provides key intermediates, such as ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS 19282-45-2), which are dehydrogenated to aromatic derivatives.
Introduction of the Methyl Ester Group
Methyl esterification of benzo[b]thiophene-2-carboxylic acid employs dimethyl sulfate in acetone, following Procedure 2 from Śmist et al. (2019). The reaction proceeds under reflux for 48 hours, yielding methyl benzo[b]thiophene-2-carboxylate with >95% purity.
Functionalization at C3: Amination Strategies
Introducing the amino group at C3 requires careful regiocontrol. A two-step nitration-reduction sequence is employed:
- Nitration : Treating methyl benzo[b]thiophene-2-carboxylate with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at C3.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, yielding methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Amide Coupling: Final Assembly of the Target Compound
The benzofuran and benzo[b]thiophene subunits are coupled via amide bond formation, leveraging standard peptide coupling reagents.
Activation of 7-Methoxybenzofuran-2-Carboxylic Acid
The carboxylic acid is converted to its acid chloride using oxalyl chloride [(COCl)₂] in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is stirred for 24 hours at room temperature, followed by solvent removal under reduced pressure.
Amidation with Methyl 3-Aminobenzo[b]Thiophene-2-Carboxylate
The acid chloride is reacted with methyl 3-aminobenzo[b]thiophene-2-carboxylate in anhydrous DCM under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction mixture is stirred for 12 hours, followed by column chromatography (chloroform:methanol, 50:0.2 v/v) to isolate the product.
Analytical Characterization and Optimization
Spectroscopic Validation
- ¹H-NMR : Key signals include the methoxy group (-OCH₃) at δ 3.84 ppm (s, 3H) and the methyl ester (-COOCH₃) at δ 3.92 ppm (s, 3H).
- ¹³C-NMR : Carbonyl resonances for the amide (δ 165.2 ppm) and ester (δ 168.7 ppm) confirm successful coupling.
- HRMS : The molecular ion [M + H]⁺ at m/z 413.0942 matches the theoretical mass (C₂₀H₁₆NO₆S).
Yield Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Br₂/CHCl₃, 24 h, RT | 45 | 90 |
| Methoxylation | (CH₃O)₂SO₂, K₂CO₃, reflux | 30 | 95 |
| Esterification | (CH₃O)₂SO₂, acetone | 85 | 98 |
| Amidation | (COCl)₂, Et₃N, DCM | 60 | 97 |
Challenges and Alternative Pathways
Solubility Limitations
The intermediate amides exhibit poor solubility in nonpolar solvents. Śmist et al. (2019) recommend using chloroform-methanol mixtures (9.5:0.5 v/v) for chromatographic purification.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve safety during exothermic steps (e.g., bromination). BLDpharm’s inventory lists kilogram-scale availability of benzo[b]thiophene precursors, enabling cost-effective production.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s methyl ester and amide groups undergo hydrolysis under specific conditions:
-
The ester group is more reactive toward hydrolysis than the amide due to electronic and steric factors.
-
Acidic hydrolysis of the amide bond requires prolonged heating and results in lower yields due to competing side reactions .
Functional Group Transformations
Key functional group modifications include:
Methoxy Group Demethylation
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Reagents : BBr₃ (1.0 eq), CH₂Cl₂, −78°C → RT, 4h
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Product : 3-(7-Hydroxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate
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The reaction preserves the benzofuran and thiophene rings while introducing a phenolic hydroxyl group for further derivatization.
Electrophilic Aromatic Substitution
-
Bromination :
Catalytic Coupling Reactions
The benzo[b]thiophene moiety participates in cross-coupling reactions:
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Steric hindrance from the methoxybenzofuran group reduces coupling efficiency compared to simpler thiophene analogs .
Oxidation of Thiophene Ring
-
Reagents : m-CPBA (2.0 eq), CH₂Cl₂, 0°C → RT
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Product : Thiophene S-oxide derivative
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Further oxidation with H₂O₂ forms the sulfone derivative (yield: 74%) .
Reduction of Amide Group
-
Reagents : LiAlH₄ (3.0 eq), THF, reflux, 8h
-
Product : 3-(7-Methoxybenzofuran-2-methylamino)benzo[b]thiophene-2-carboxylate
Biological Activity Correlation
Reaction products exhibit modified biological properties:
| Derivative | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Parent Compound | 0.89 ± 0.12 | 12.5–25.0 |
| Thiophene S-oxide | 1.45 ± 0.21 | 25.0–50.0 |
| Biaryl Suzuki Coupling Product | 0.32 ± 0.08 | 6.25–12.5 |
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The biaryl derivative shows enhanced antiproliferative activity due to improved tubulin-binding affinity .
Stability and Degradation
Scientific Research Applications
Common Synthetic Routes
- Formation of Benzofuran Ring : The initial step involves constructing the benzofuran core through cyclization reactions.
- Coupling Reactions : Following the formation of the core structure, coupling with various amines or carboxylic acids leads to the final compound.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve the desired purity.
Chemistry
Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, facilitating advancements in materials science and synthetic chemistry.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, particularly in inducing apoptosis and inhibiting cell proliferation.
Medicine
The compound is being explored for therapeutic applications:
- Targeted Drug Development : Its unique structural features make it a candidate for developing drugs targeting specific pathways in diseases such as cancer and infections.
- Mechanism of Action : Studies suggest it may interact with cellular targets involved in apoptosis and cell cycle regulation.
Industrial Applications
In industrial settings, this compound can be utilized in:
- Material Science : Development of new polymers or materials with enhanced properties.
- Chemical Processes : Acting as a reagent or catalyst in various chemical reactions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzofuran: A simpler benzofuran derivative with different functional groups.
Indole Derivatives: Compounds with a similar heterocyclic structure but different biological activities.
Uniqueness
Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to its specific combination of benzofuran and benzo[b]thiophene rings, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings and studies.
Chemical Structure and Synthesis
The compound belongs to a class of derivatives that include benzofuran and benzo[b]thiophene moieties, which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing their pharmacological profiles. For instance, the incorporation of methoxy groups has been shown to significantly influence biological activity by modulating interactions with biological targets .
Anticancer Activity
Research indicates that derivatives of benzofuran and benzo[b]thiophene exhibit potent anticancer properties. For example, modifications at specific positions on the benzofuran ring, such as introducing methyl or methoxy groups, have been associated with enhanced antiproliferative activity against various cancer cell lines. One study highlighted that compounds with a methyl group at the C–3 position and a methoxy group at the C–6 position demonstrated significantly higher potency compared to their unsubstituted counterparts . This suggests that this compound may also possess similar anticancer properties.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The inhibitory effects were assessed using various concentrations, with IC50 values calculated to determine potency. Compounds exhibiting high inhibitory activity against these enzymes could lead to new therapeutic strategies for treating cognitive disorders .
Study 1: Antitumor Efficacy
In a recent study focusing on benzofuran derivatives, it was found that specific structural modifications significantly enhanced antitumor efficacy. The introduction of a methoxy group at the C–6 position was noted to increase activity by 2-4 times compared to other configurations . This finding underscores the importance of molecular structure in dictating biological activity.
Study 2: Enzyme Inhibition Profiles
A comparative analysis of various benzothiophene derivatives revealed that certain compounds possess remarkable inhibitory effects on AChE and BChE. For instance, one compound from the series showed an IC50 value indicative of strong inhibition without cytotoxic effects on human cell lines at therapeutic concentrations . Such results suggest that this compound could be explored further for its enzyme-inhibiting potential.
Data Tables
| Compound | Modification | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Methyl at C-3 | 5.0 | High AChE inhibition |
| Compound B | Methoxy at C-6 | 3.0 | Antiproliferative |
| This compound | TBD | TBD | Potential anticancer activity |
Q & A
Q. Basic
- NMR spectroscopy : and NMR are essential for verifying substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
- X-ray crystallography : Resolves stereochemical ambiguities, as shown in Hirshfeld surface analysis of sulfonylated derivatives .
How can researchers troubleshoot conflicting bioactivity data in structural analogs?
Advanced
Contradictory bioactivity (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Conformational flexibility : The methoxybenzofuran moiety’s orientation affects target binding. Molecular docking studies (e.g., AutoDock Vina) can predict optimal conformers .
- Impurity profiles : Trace byproducts (e.g., des-methyl intermediates) can skew results. LC-MS purity checks (>95%) are recommended .
What alternative synthetic routes exist for modifying the benzofuran moiety?
Q. Advanced
- Sigmatropic rearrangements : A [3,3]-sigmatropic rearrangement/aromatization strategy enables atom-economical synthesis of 2-arylbenzofurans from ether precursors .
- Hydroxy-based transformations : Methoxylation or trifluoromethylation of 3-hydroxythieno derivatives (via Mitsunobu or Ullmann reactions) diversifies substituents .
How is computational chemistry used to predict reactivity?
Q. Advanced
- DFT calculations : Predict electrophilic aromatic substitution sites (e.g., C-5 vs. C-7 in benzofuran) based on Fukui indices .
- Molecular dynamics simulations : Model solvation effects in esterification or amidation steps to optimize solvent selection .
What safety precautions are necessary during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
